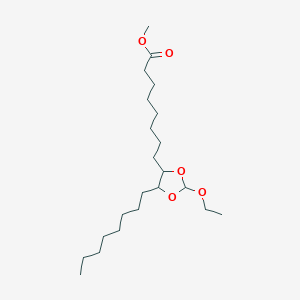
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-YL)octanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is a chemical compound that belongs to the class of dioxolane derivatives. This compound is known for its potential applications in various fields, including chemistry, biology, medicine, and industry. It is characterized by its unique molecular structure, which includes an ethoxy group, an octyl chain, and a dioxolane ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate typically involves a multi-step process. One common method includes the esterification of octanoic acid with methanol in the presence of an acid catalyst to form methyl octanoate. This is followed by the acetalization of methyl octanoate with 2-ethoxy-5-octyl-1,3-dioxolane in the presence of a suitable catalyst, such as p-toluenesulfonic acid, under reflux conditions .
Industrial Production Methods
In industrial settings, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and increase yield. The use of solid acid catalysts, such as activated bentonite, can also enhance the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ethoxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can be employed.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a biolubricant due to its biodegradable nature and low toxicity.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the formulation of environmentally friendly lubricants and surfactants.
Mécanisme D'action
The mechanism of action of methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate involves its interaction with specific molecular targets and pathways. In biological systems, it may exert its effects by modulating enzyme activity or interacting with cell membranes. The dioxolane ring and ester group play crucial roles in its reactivity and interactions with other molecules.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 8-(2-butyl-5-octyl-1,3-dioxolan-4-yl)octanoate: Similar structure but with a butyl group instead of an ethoxy group.
(2-Oxo-1,3-dioxolan-4-yl)methyl methacrylate: Contains a dioxolane ring but differs in the ester group and overall structure.
Uniqueness
Methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate is unique due to its specific combination of functional groups, which confer distinct physicochemical properties and potential applications. Its ethoxy group and octyl chain contribute to its solubility and reactivity, making it a versatile compound for various scientific and industrial uses.
Propriétés
Numéro CAS |
65374-93-8 |
|---|---|
Formule moléculaire |
C22H42O5 |
Poids moléculaire |
386.6 g/mol |
Nom IUPAC |
methyl 8-(2-ethoxy-5-octyl-1,3-dioxolan-4-yl)octanoate |
InChI |
InChI=1S/C22H42O5/c1-4-6-7-8-10-13-16-19-20(27-22(26-19)25-5-2)17-14-11-9-12-15-18-21(23)24-3/h19-20,22H,4-18H2,1-3H3 |
Clé InChI |
UWWGTOSZXLNMCP-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCC1C(OC(O1)OCC)CCCCCCCC(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![aziridine;3-[(2E,4Z,6E)-5-methylocta-2,4,6-trien-4-yl]-4-[(E)-prop-1-enyl]oxolane-2,5-dione](/img/structure/B14486852.png)
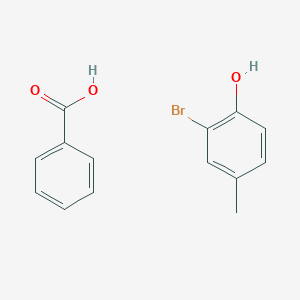
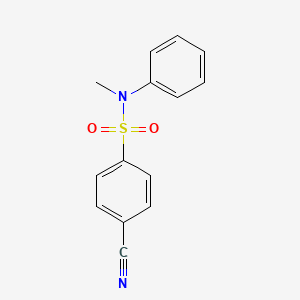
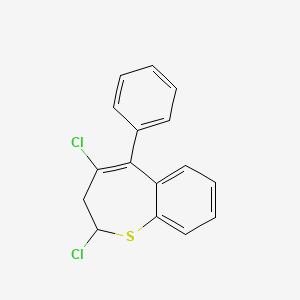
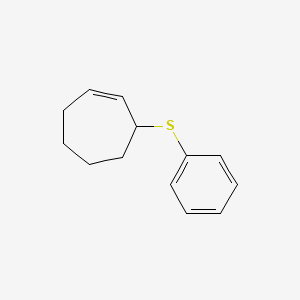
![Benzamide, 5-chloro-2-methoxy-N-[2-(4-methylphenyl)ethyl]-](/img/structure/B14486878.png)

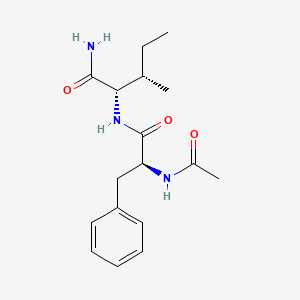
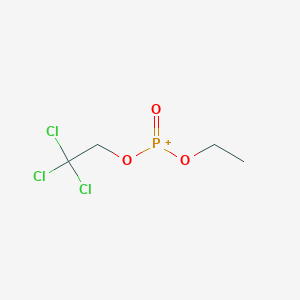
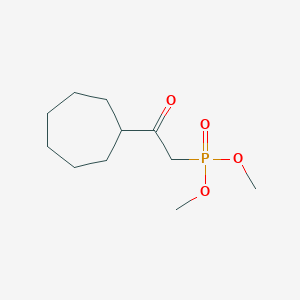

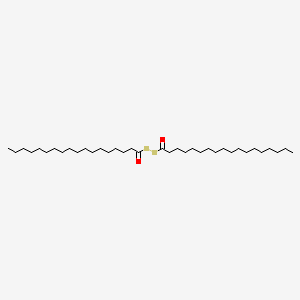
![5-Methyl-4H-furo[2,3-b][1]benzopyran-4-one](/img/structure/B14486903.png)
